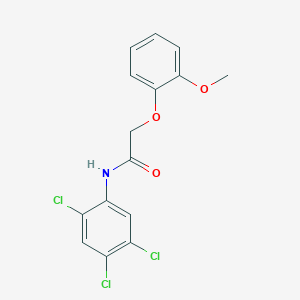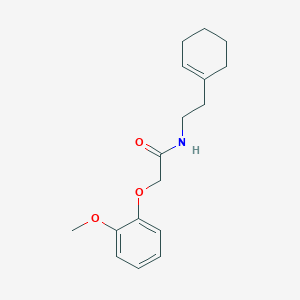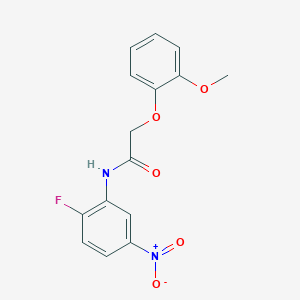![molecular formula C22H22N2O3S B322326 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B322326.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.5 g/mol. This compound is known for its unique structure, which includes a sulfonyl group attached to an aniline derivative and a benzamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the aniline derivative. The synthetic route may include the following steps:
Nitration and Reduction: The starting material, 2,4-dimethylaniline, undergoes nitration to form 2,4-dimethyl-3-nitroaniline, which is then reduced to 2,4-dimethylaniline.
Sulfonylation: The aniline derivative is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form the sulfonylated intermediate.
Coupling Reaction: The sulfonylated intermediate is coupled with 3-methylbenzoic acid or its derivative under appropriate conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2) in inflammation.
Modulating Signaling Pathways: The compound can modulate signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which plays a role in inflammation and cancer.
Interacting with Receptors: It may interact with specific receptors on cell surfaces, leading to changes in cellular functions and responses.
相似化合物的比较
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide can be compared with other similar compounds, such as:
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methylbenzamide: This compound has a similar structure but with a different position of the methyl group on the benzamide moiety.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-4-methylbenzamide: Another similar compound with the methyl group in a different position on the benzamide moiety.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-3-methylbenzoic acid: This compound has a carboxylic acid group instead of the benzamide moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C22H22N2O3S |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-5-4-6-18(14-15)22(25)23-19-8-10-20(11-9-19)28(26,27)24-21-12-7-16(2)13-17(21)3/h4-14,24H,1-3H3,(H,23,25) |
InChI 键 |
QOFQBWGXAHSAFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dibromophenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322246.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B322249.png)
![4-{2-[(2,4-dibromophenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B322251.png)
![N-[4-({2-[(2,4-dibromophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B322252.png)

![2-(2-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322257.png)

![2-(2-methoxyphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B322259.png)
![2-(2-methoxyphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322261.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322262.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322263.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B322264.png)

![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B322267.png)
